Mogroside III

Overview

Description

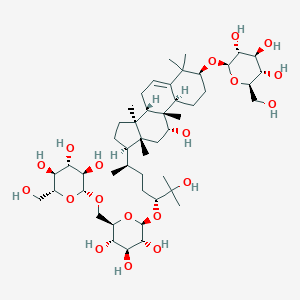

Mogroside III is a glycoside of cucurbitane derivative . It is typically found in certain plants, such as the fruit of the gourd vine luo han guo (Siraitia grosvenorii) . It is a triterpenoid glycoside and a nonsugar sweetener .

Synthesis Analysis

The synthesis of Mogroside III involves the catalytic activity of glycosyltransferase UGT94-289-3 . The post-ripening process of fruits could catalyze the glycosylation of bitter-tasting mogroside IIE and III to form sweet mogrosides containing four to six glucose units .

Molecular Structure Analysis

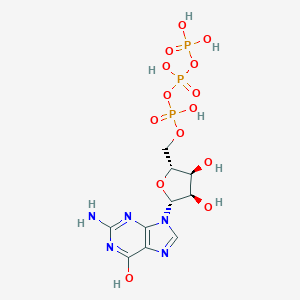

Mogroside III has a molecular formula of C48H82O19 . Its structure consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol .

Chemical Reactions Analysis

The post-ripening process of fruits could catalyze the glycosylation of bitter-tasting mogroside IIE and III to form sweet mogrosides containing four to six glucose units . Under suitable catalytic conditions, UGT94-289-3 could efficiently convert the mogrosides with less than three glucose units into structurally diverse sweet mogrosides .

Physical And Chemical Properties Analysis

Mogroside III has a density of 1.4±0.1 g/cm3, a boiling point of 1048.3±65.0 °C at 760 mmHg, and a flash point of 587.8±34.3 °C . It has 19 H bond acceptors, 13 H bond donors, and 14 freely rotating bonds .

Scientific Research Applications

Metabolic Engineering

Mogroside III has been utilized in plant metabolic engineering to develop a powerful and green toolkit for the production of mogrosides. This application focuses on enhancing the production of Mogroside III in engineered tobacco, which could be potentially applicable for large-scale production .

Biotransformation Pathways

Research on plant endophytic fungi has shown diverse biotransformation pathways for Mogroside III. This involves investigating the effect of carbon and nitrogen source concentrations on β-glucosidase activity, which is crucial for the basic medium with LHG extract as the sole carbon source .

Medicinal Research

Mogroside III exhibits several medicinal properties, including antioxidant, antidiabetic, and anticancer activities. It is a triterpenoid glycoside and a non-sugar sweetener that is sweeter than sucrose . Additionally, it has been studied for its role in reversing insulin resistance in IR-HepG2 cells by activating the PI3K signaling pathway .

Glycosylation Studies

The catalytic activity of glycosyltransferase UGT94-289-3 has been examined in vitro to study the glycosylation of bitter-tasting mogroside IIE and III to form sweet mogrosides containing four to six glucose units. This is significant for understanding the post-ripening process of fruits .

Mechanism of Action

Target of Action

Mogroside III, a triterpenoid glycoside, is a non-sugar sweetener . It has been found to interact with several targets, including Toll-Like Receptor 4 (TLR4) and Mitogen-Activated Protein Kinase (MAPK) pathways . These targets play crucial roles in inflammation and immune responses.

Mode of Action

Mogroside III exerts its effects by modulating the TLR4/MAPK/NF-κB axis via AMPK activation . This modulation leads to changes in the cellular response to inflammation and injury. Additionally, it has been found to have inhibitory effects with IC50 values of 346-400 mol ratio/32 pmol TPA .

Biochemical Pathways

Mogroside III affects several biochemical pathways. It has been found to promote glucose metabolism through the PI3K/AKT signaling pathway . Furthermore, it is involved in the biotransformation of mogrosides, which involves the selective hydrolysis of glucose residues at C3 and C24 positions .

Pharmacokinetics

It is known that it is rapidly deglycosylated and metabolized into secondary glycoside mogroside iia1 and aglycone mogrol . These transformations likely impact the bioavailability of Mogroside III.

Result of Action

Mogroside III has been found to have several effects at the molecular and cellular levels. It has antioxidative, anti-diabetic, and anti-cancer activities . It also exerts numerous functions including antioxidation, anti-inflammatory, and blood glucose modulation effects .

Action Environment

The action of Mogroside III can be influenced by various environmental factors. For instance, the production of Mogroside III varies depending on the specific climate conditions where the plant Siraitia grosvenorii (from which it is extracted) is grown . Additionally, the biotransformation of Mogroside III can be influenced by the presence of certain endophytic fungi .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVIPFHNYCKOMQ-YMRJDYICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mogroside III | |

CAS RN |

130567-83-8 | |

| Record name | Mogroside III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130567838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOGROSIDE III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99LVR5N10I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.